molecular formula C17H24ClFO2 B14309994 4-(Decyloxy)-3-fluorobenzoyl chloride CAS No. 112669-78-0

4-(Decyloxy)-3-fluorobenzoyl chloride

Cat. No.: B14309994
CAS No.: 112669-78-0
M. Wt: 314.8 g/mol
InChI Key: PUQYWKVWDVTSKW-UHFFFAOYSA-N
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Description

4-(Decyloxy)-3-fluorobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It features a benzene ring substituted with a decyloxy group at the 4-position and a fluorine atom at the 3-position, along with a benzoyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decyloxy)-3-fluorobenzoyl chloride typically involves multiple steps starting from simpler aromatic compounds. One common route includes the following steps:

    Reduction: Conversion of the nitro group to an amine.

    Diazotization: Formation of a diazonium salt from the amine.

    Sandmeyer Reaction: Replacement of the diazonium group with a fluorine atom.

    Alkylation: Introduction of the decyloxy group via a Williamson ether synthesis.

    Acylation: Introduction of the benzoyl chloride group using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-3-fluorobenzoyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, although the presence of the electron-withdrawing fluorine and benzoyl chloride groups can make it less reactive.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.

    Alcohols and Amines: Formed from reduction reactions.

Scientific Research Applications

4-(Decyloxy)-3-fluorobenzoyl chloride has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme interactions and protein modifications.

Mechanism of Action

The mechanism of action of 4-(Decyloxy)-3-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. The benzoyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. This reactivity can be exploited in the modification of proteins and other biomolecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Decyloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzoyl chloride group.

    3-Fluoro-4-methoxybenzoyl chloride: Similar structure but with a methoxy group instead of a decyloxy group.

    4-(Octyloxy)-3-fluorobenzoyl chloride: Similar structure but with an octyloxy group instead of a decyloxy group.

Uniqueness

4-(Decyloxy)-3-fluorobenzoyl chloride is unique due to the combination of its decyloxy and fluorine substituents, which can impart specific physical and chemical properties. The long alkyl chain (decyloxy group) can influence the compound’s solubility and interaction with other molecules, while the fluorine atom can affect its reactivity and stability.

Properties

CAS No.

112669-78-0

Molecular Formula

C17H24ClFO2

Molecular Weight

314.8 g/mol

IUPAC Name

4-decoxy-3-fluorobenzoyl chloride

InChI

InChI=1S/C17H24ClFO2/c1-2-3-4-5-6-7-8-9-12-21-16-11-10-14(17(18)20)13-15(16)19/h10-11,13H,2-9,12H2,1H3

InChI Key

PUQYWKVWDVTSKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)Cl)F

Origin of Product

United States

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